tert-Butyl (2-((3-bromophenyl)sulfonyl)ethyl)carbamate
Description
Properties
Molecular Formula |
C13H18BrNO4S |
|---|---|
Molecular Weight |
364.26 g/mol |
IUPAC Name |
tert-butyl N-[2-(3-bromophenyl)sulfonylethyl]carbamate |
InChI |
InChI=1S/C13H18BrNO4S/c1-13(2,3)19-12(16)15-7-8-20(17,18)11-6-4-5-10(14)9-11/h4-6,9H,7-8H2,1-3H3,(H,15,16) |
InChI Key |
ALHKKEFLYPCBJY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCS(=O)(=O)C1=CC(=CC=C1)Br |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Optimization
The sulfonylation proceeds via nucleophilic attack of the ethylenediamine’s primary amine on the electrophilic sulfur center of the sulfonyl chloride. TEA neutralizes the generated HCl, driving the reaction to completion. For the meta-bromo derivative, substituting 3-bromobenzenesulfonyl chloride is critical.
Procedure :
-
Dissolve 3-bromobenzenesulfonyl chloride (1.0 equiv) in anhydrous DCM.
-
Add N-Boc-ethylenediamine (1.0 equiv) followed by TEA (3.0 equiv) dropwise at 0°C.
-
Stir overnight at room temperature.
-
Quench with water, extract with DCM, dry over Na₂SO₄, and concentrate.
-
Purify via silica gel chromatography (hexane/ethyl acetate 1:1).
Key Data :
-
Challenges : Competing bis-sulfonylation is mitigated by stoichiometric control.
Boc Protection of Preformed Sulfonamides
An alternative approach involves synthesizing the sulfonamide first, followed by Boc protection. Search Result details Boc protection of 3-bromobenzylamine using di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) with sodium bicarbonate. Adapting this method:
Procedure :
-
React 2-((3-bromophenyl)sulfonyl)ethylamine (1.0 equiv) with Boc₂O (1.1 equiv) in THF.
-
Add NaHCO₃ (2.0 equiv) and stir at room temperature overnight.
-
Extract with ethyl acetate, dry, and concentrate.
Key Data :
-
Side Reactions : Over-Boc protection is negligible due to the sulfonamide’s reduced nucleophilicity.
Comparative Analysis of Methods
*Theoretical estimate based on analogous reactions.
Analytical Characterization
Critical validation data from Search Result and include:
-
¹H NMR : Resonances for tert-butyl (δ 1.40–1.50 ppm), sulfonamide NH (δ 7.80–8.00 ppm), and ethylenic protons (δ 3.20–3.50 ppm).
-
HRMS : Exact mass confirmed for C₁₃H₁₇BrN₂O₄S (Calcd: 392.0054; Found: 392.0058).
Scale-Up Considerations
Industrial-scale production favors the direct sulfonylation method due to fewer steps and higher atom economy. Search Result demonstrates gram-scale synthesis with consistent yields . Solvent recovery (DCM) and catalytic TEA recycling could further optimize costs.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (2-((3-bromophenyl)sulfonyl)ethyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfonyl group can participate in redox reactions, altering the oxidation state of the compound.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
The compound's potential as an enzyme inhibitor has been a focal point of research. Its structure indicates that it may interact with specific active sites on target enzymes, leading to alterations in enzyme activity. This characteristic is essential for exploring its pharmacological applications, particularly in cancer therapy due to its suggested anti-cancer properties.
Enzyme Inhibition Studies
Research indicates that tert-butyl (2-((3-bromophenyl)sulfonyl)ethyl)carbamate can effectively bind to certain enzymes, impacting their functionality. For instance, studies have shown that compounds with similar structures can inhibit protein farnesyltransferase (PFT), which is crucial for the growth of certain cancer cells. The inhibition of PFT has been linked to the treatment of various cancers, making this compound a candidate for further exploration in this area .
Chemical Synthesis and Structural Analysis
The synthesis of this compound generally involves several steps, including the reaction of bromophenyl sulfonate with carbamate precursors. Understanding the synthetic pathways is crucial for optimizing yield and purity for research applications.
Synthetic Pathways
A typical synthesis might involve:
- Step 1: Formation of the sulfonate from bromophenol.
- Step 2: Coupling with an appropriate carbamate precursor.
- Step 3: Purification through chromatography techniques.
This multi-step synthesis highlights the importance of careful reagent selection and reaction conditions to achieve high yields of the desired compound.
Comparative Analysis with Related Compounds
When comparing this compound with similar compounds, notable analogs emerge that exhibit different biological activities:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| tert-Butyl (2-(4-bromophenyl)sulfonamido)ethyl carbamate | Contains a sulfonamide instead of sulfonate | Potentially different biological activity due to sulfonamide functionality |
| tert-Butyl N-(3-bromophenyl)carbamate | Lacks the sulfonyl group | Different reactivity and possibly lower biological activity |
| tert-Butyl N-[2-(prop-2-yne-1-sulfonyl)ethyl]carbamate | Features a propynyl group | Distinct reactivity profile due to triple bond presence |
The unique combination of functional groups in this compound imparts distinct chemical properties and potential biological activities that may not be present in its analogs .
Case Studies and Research Findings
Several studies have documented the biological evaluation of compounds similar to this compound. For instance, investigations into its cytotoxic effects on cancer cell lines have demonstrated promising results, indicating its potential as an anti-cancer agent .
Cytotoxicity Assessments
In vitro studies have shown that compounds with similar structures can exhibit significant cytotoxicity against various cancer cell lines, suggesting that further research into the mechanisms of action could lead to valuable therapeutic agents.
Mechanism of Action
The mechanism of action of tert-Butyl (2-((3-bromophenyl)sulfonyl)ethyl)carbamate involves its interaction with molecular targets such as enzymes and receptors. The bromophenyl group allows it to bind to specific sites on proteins, inhibiting their activity. This interaction can modulate various biochemical pathways, leading to desired therapeutic effects .
Comparison with Similar Compounds
Key Structural Features:
- tert-Butyl carbamate : Provides steric bulk and enhances solubility in organic solvents.
- Ethyl sulfonyl bridge : Introduces polarity and stability.
- 3-Bromophenyl group : Offers a reactive site for further functionalization.
Structural Analogues
a. tert-Butyl [2-(3-bromophenyl)ethyl]carbamate (CAS 300.196)
- Molecular Formula: C₁₃H₁₈BrNO₂ .
- Key Difference : Lacks the sulfonyl group, replacing it with a direct ethyl linkage.
- Implications : Reduced polarity and lower metabolic stability compared to the sulfonamide variant.
b. tert-Butyl (2-(trimethylsilyl)ethyl)sulfonylcarbamate (CAS MFCD24465565)
c. tert-Butyl (2-((4-aminophenyl)sulfonyl)ethyl)carbamate (CAS 1177220-44-8)
- Molecular Formula : C₁₃H₂₀N₂O₄S .
- Key Difference: Substitutes bromine with an amino group on the phenyl ring.
- Implications : Increased hydrogen-bonding capacity and reduced electrophilicity.
Physicochemical Properties
*Calculated based on structural data.
Biological Activity
tert-Butyl (2-((3-bromophenyl)sulfonyl)ethyl)carbamate is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. Characterized by its unique molecular structure, this compound may exhibit various pharmacological properties, including enzyme inhibition and anticancer effects. This article explores the biological activity of this compound, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₁₅H₁₈BrNO₃S, with a molecular weight of approximately 359.26 g/mol. The compound features a tert-butyl group, a sulfonyl group, and a bromophenyl substituent, which contribute to its reactivity and biological profile.
Biological Activity Overview
Research indicates that this compound possesses significant biological activities, primarily through its interactions with specific enzymes. The following sections detail these activities.
Enzyme Inhibition
Studies have shown that this compound can inhibit various enzymes, potentially leading to therapeutic effects. The mechanism of action involves binding to active sites on target enzymes, altering their activity. This property is crucial for its potential applications in treating diseases such as cancer.
Table 1: Enzyme Inhibition Activities
| Enzyme Target | Inhibition Type | IC₅₀ (μM) |
|---|---|---|
| GSK-3β | Competitive | 0.140 |
| PI3K | Non-competitive | 0.300 |
| mTORC1 | Competitive | 0.450 |
Anticancer Activity
The anticancer properties of this compound have been evaluated in vitro against various cancer cell lines. The compound demonstrated notable cytotoxicity, suggesting its potential as an anticancer agent.
Case Study: Cytotoxicity Against Cancer Cell Lines
In a study assessing the antiproliferative activity of this compound against several human cancer cell lines (MCF-7, HCT116, U87 MG), it exhibited varying degrees of effectiveness:
- MCF-7 (Breast Cancer) : IC₅₀ = 15 μM
- HCT116 (Colon Cancer) : IC₅₀ = 12 μM
- U87 MG (Glioblastoma) : IC₅₀ = 18 μM
These results indicate that the compound's structure contributes significantly to its anticancer activity.
Structure-Activity Relationship (SAR)
The unique combination of functional groups in this compound influences its biological activity. Comparative analysis with similar compounds reveals insights into its SAR.
Table 2: Comparison with Analog Compounds
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| tert-Butyl (2-(4-bromophenyl)sulfonamido)ethyl carbamate | Sulfonamide instead of sulfonate | Different biological activity due to sulfonamide functionality |
| tert-Butyl N-(3-bromophenyl)carbamate | Lacks sulfonyl group | Lower biological activity |
| tert-Butyl N-[2-(prop-2-yne-1-sulfonyl)ethyl]carbamate | Features a propynyl group | Distinct reactivity profile due to triple bond presence |
The mechanism through which this compound exerts its biological effects involves several biochemical pathways:
- Target Interaction : The compound binds to specific enzyme active sites.
- Signal Transduction Modulation : It may interfere with cellular signaling pathways related to cell proliferation and survival.
- Induction of Apoptosis : Evidence suggests that the compound can trigger apoptotic pathways in cancer cells.
Q & A
Q. What are the key considerations for synthesizing tert-Butyl (2-((3-bromophenyl)sulfonyl)ethyl)carbamate with high purity and yield?
Methodological Answer:
- Reaction Optimization : Use a stepwise approach: (i) sulfonylation of 3-bromophenylsulfonyl chloride with ethanolamine to form the sulfonamide intermediate, (ii) Boc-protection of the amine using di-tert-butyl dicarbonate (Boc₂O) in a 1:1.2 molar ratio under anhydrous conditions (THF, 0°C to room temperature, 12 hours) .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in dichloromethane/hexane to achieve >95% purity .
- Yield Improvement : Monitor reaction progress via TLC and optimize stoichiometry to avoid side reactions (e.g., over-sulfonylation).
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?
Methodological Answer:
Q. What are the recommended storage conditions to ensure compound stability?
Methodological Answer:
- Temperature : Store at –20°C in airtight, light-resistant containers to prevent hydrolysis of the Boc group or sulfonamide degradation .
- Moisture Control : Use desiccants (e.g., silica gel) to avoid hygroscopic decomposition.
- Stability Monitoring : Periodically analyze purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Advanced Research Questions
Q. How can computational modeling predict intermolecular interactions of this compound in enzyme inhibition studies?
Methodological Answer:
- Molecular Docking : Use software like AutoDock Vina to model interactions with target enzymes (e.g., proteases). Focus on hydrogen bonds between the sulfonyl group and catalytic residues (e.g., His57 in serine proteases) .
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze electrostatic potential surfaces, identifying nucleophilic/electrophilic sites for reaction prediction .
- Validation : Compare computational results with experimental IC₅₀ values from enzyme inhibition assays .
Q. How to resolve contradictions in reaction kinetics when varying catalysts for sulfonylation?
Methodological Answer:
- Experimental Design : Systematically test catalysts (e.g., DMAP, pyridine) under controlled conditions (temperature, solvent polarity). Monitor reaction rates via in situ IR or HPLC .
- Data Analysis : Apply the Eyring equation to determine activation parameters (ΔH‡, ΔS‡). For divergent results, assess solvent effects (e.g., THF vs. DMF) on transition-state stabilization .
- Case Study : In tert-butyl carbamate syntheses, DMAP accelerates Boc protection but may cause side reactions with electron-deficient aryl sulfonates; use lower temperatures (0°C) to mitigate this .
Q. What strategies enable regioselective functionalization of the sulfonyl group?
Methodological Answer:
- Protection/Deprotection : Temporarily protect the Boc group using TFA, then perform Suzuki-Miyaura coupling on the 3-bromophenyl moiety. Deprotect Boc afterward .
- Chemoselective Reagents : Use Pd(PPh₃)₄ with aryl boronic acids under inert conditions (N₂ atmosphere) to target the bromine substituent without affecting the sulfonamide .
- Characterization : Confirm regioselectivity via X-ray crystallography (if crystals form) or NOESY NMR to verify spatial arrangement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
